3,4-Dichlorophenetole 3,4-Dichlorophenetole
Brand Name: Vulcanchem
CAS No.: 17847-54-0
VCID: VC21301258
InChI: InChI=1S/C8H8Cl2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
SMILES: CCOC1=CC(=C(C=C1)Cl)Cl
Molecular Formula: C8H8Cl2O
Molecular Weight: 191.05 g/mol

3,4-Dichlorophenetole

CAS No.: 17847-54-0

Cat. No.: VC21301258

Molecular Formula: C8H8Cl2O

Molecular Weight: 191.05 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dichlorophenetole - 17847-54-0

Specification

CAS No. 17847-54-0
Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
IUPAC Name 1,2-dichloro-4-ethoxybenzene
Standard InChI InChI=1S/C8H8Cl2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Standard InChI Key XNQPWFQUTKAKMD-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1)Cl)Cl
Canonical SMILES CCOC1=CC(=C(C=C1)Cl)Cl

Introduction

STRUCTURAL CHARACTERISTICS AND PROPERTIES

Chemical Identity and Structure

3,4-Dichlorophenetole is an organic compound belonging to the chlorinated aromatic ether family. Based on chemical nomenclature:

  • The molecular formula would be C8H8Cl2O

  • The structure would consist of a benzene ring with two chlorine atoms at positions 3 and 4

  • An ethoxy group (-OCH2CH3) would be attached to the benzene ring

  • It would be the ethyl ether derivative of 3,4-Dichlorophenol

Property3,4-Dichlorophenetole (predicted)3,4-Dichlorophenol (confirmed)
Molecular FormulaC8H8Cl2OC6H4Cl2O
Functional GroupEthoxy (-OCH2CH3)Hydroxyl (-OH)
Water SolubilityLowInsoluble
AcidityNon-acidicWeakly acidic
Physical AppearanceLikely liquid or low-melting solidNeedles or light brown/yellow crystals

RELATED COMPOUND: 3,4-DICHLOROPHENOL

Physical and Chemical Characteristics

3,4-Dichlorophenol is a halogenated phenolic compound with well-documented properties:

  • Physical appearance: Needles (when crystallized from benzene or petroleum ether) or light brown and yellow crystals

  • Sensory properties: Odor threshold of 100 micrograms/liter and taste threshold of 0.3 micrograms/liter in water

  • Solubility: Insoluble in water but soluble in organic solvents such as ethanol, ether, and benzene

  • Melting point: Approximately 67-69°C

  • Boiling point: Approximately 243°C

Its molecular structure consists of a benzene ring with two chlorine atoms at positions 3 and 4, and a hydroxyl group (-OH) . This structure gives it strong polarity and a degree of aromaticity and stability .

Chemical Reactivity

3,4-Dichlorophenol exhibits weak acidity due to its hydroxyl group, which is enhanced by the electron-withdrawing effect of the chlorine atoms . The hydrogen ion on the hydroxyl group can be released to form a negatively charged phenoxy ion (C6H3Cl2O-), making it more acidic than ordinary phenol .

The compound can undergo nucleophilic substitution under appropriate conditions. For example, under alkaline conditions, it can react with sodium hydroxide to form the corresponding sodium salt (C6H4Cl2NaO), which has a molecular weight of 185.99 g/mol and is more water-soluble .

Stability and Environmental Fate

APPLICATIONS AND USES

Known Applications of 3,4-Dichlorophenol

The search results document several applications of 3,4-Dichlorophenol:

  • Production of pesticides, herbicides, and disinfectants

  • Pharmaceutical synthesis, particularly in the development of anti-methicillin-resistant Staphylococcus aureus (MRSA) agents

  • Synthesis of (Z)-5-arylmethylidene rhodanines with antibacterial properties

  • Synthesis of phenylalanine-derived compounds with selective activity against MRSA

These applications leverage the unique chemical properties of 3,4-Dichlorophenol, particularly its ability to serve as a reactive intermediate in chemical synthesis.

TOXICOLOGICAL PROFILE

Documented Toxicity of 3,4-Dichlorophenol

The search results provide detailed information about the toxicity of 3,4-Dichlorophenol:

Chronic Effects

Chronic exposure to 3,4-Dichlorophenol may result in:

  • Digestive disturbances

  • Nervous disorders

  • Skin conditions

Research Findings on Toxicity

Research indicates that 3,4-Dichlorophenol can be acutely toxic to aquatic organisms and mammals. Animal studies have shown:

  • Hepatic effects: Increased liver weight and hepatocellular hypertrophy in rats and mice following oral exposure

  • Reproductive effects: Adverse impacts on male reproductive systems, including decreased sperm motility and increased abnormal sperm counts

Effect CategoryObserved OutcomesReference
Local EffectsIrritation of skin, eyes, mucous membranes; eye damage with prolonged contact
Systemic EffectsProfuse sweating, nausea, cyanosis, potential respiratory failure
Chronic EffectsDigestive disturbances, nervous disorders, skin conditions
Organ-SpecificIncreased liver weight, hepatocellular hypertrophy
ReproductiveDecreased sperm motility, increased abnormal sperm counts

Endocrine Disruption

3,4-Dichlorophenol has been identified as having endocrine-disrupting properties:

  • Acts as an estrogen receptor (ER) alpha agonist

  • Functions as an antagonist for androgen receptors (AR)

These dual actions suggest that the compound may influence endocrine functions in organisms, raising concerns about its potential effects on reproductive health and development.

ENVIRONMENTAL CONSIDERATIONS

Environmental Behavior of 3,4-Dichlorophenol

The environmental behavior of 3,4-Dichlorophenol has been studied extensively:

  • Persistence: The compound exhibits resistance to degradation in environmental matrices, particularly in water and soil

  • Degradation: Under appropriate conditions, microbial communities can degrade the compound, a process utilized in wastewater treatment

  • Bioremediation: Research has demonstrated that fungi such as Phanerochaete chrysosporium can effectively dechlorinate the compound

Environmental Remediation Approaches

Environmental research on 3,4-Dichlorophenol has focused on:

  • Oxidation using ferrate(VI) to enhance removal from water samples

  • Microbial degradation techniques for wastewater treatment

  • Development of specialized remediation approaches for contaminated environments

These remediation approaches are designed to address the environmental persistence and potential toxicity of 3,4-Dichlorophenol.

RESEARCH STATUS AND FUTURE DIRECTIONS

Current Research on 3,4-Dichlorophenol

Research on 3,4-Dichlorophenol has focused on several key areas:

  • Pharmaceutical applications, particularly in the development of antimicrobial compounds

  • Environmental remediation techniques for contaminated water sources

  • Toxicological studies examining endocrine disruption effects

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